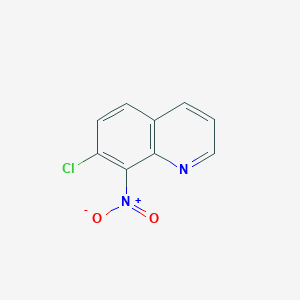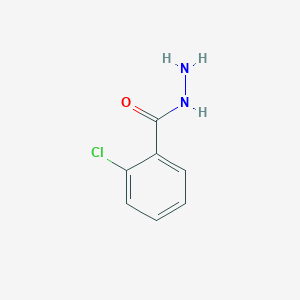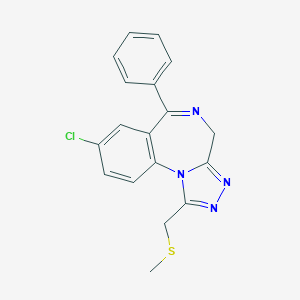
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl- is a chemical compound that belongs to the benzodiazepine family. It has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. The purpose of
Mécanisme D'action
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl- involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This results in an increase in the activity of GABA, which is an inhibitory neurotransmitter. The increased activity of GABA leads to a reduction in the excitability of neurons, resulting in the anxiolytic, sedative, hypnotic, and anticonvulsant effects of the compound.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl- include a reduction in anxiety, induction of sleep, and prevention of seizures. The compound has been shown to increase the activity of GABA in the brain, leading to a reduction in the excitability of neurons. This results in a reduction in anxiety and induction of sleep. The compound also has anticonvulsant properties, which make it useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl- in lab experiments include its well-established mechanism of action, high potency, and selectivity for the GABA receptor. The compound is also readily available and easy to synthesize. The limitations of using the compound in lab experiments include its potential for addiction and abuse, as well as its potential for side effects such as drowsiness and impaired cognitive function.
Orientations Futures
There are several future directions for the study of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl-. One direction is to investigate its potential use in the treatment of other neurological disorders such as depression and schizophrenia. Another direction is to develop new compounds that have improved selectivity and reduced side effects. Additionally, further research is needed to better understand the mechanism of action of the compound and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl- involves the reaction of 8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with methylthiomethyl chloride in the presence of a base. The reaction proceeds via a substitution reaction, resulting in the formation of the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl- has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, hypnotic, and anticonvulsant properties in animal models. The compound has also been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy.
Propriétés
Numéro CAS |
85677-78-7 |
|---|---|
Nom du produit |
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-1-((methylthio)methyl)-6-phenyl- |
Formule moléculaire |
C18H15ClN4S |
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
8-chloro-1-(methylsulfanylmethyl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H15ClN4S/c1-24-11-17-22-21-16-10-20-18(12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)23(16)17/h2-9H,10-11H2,1H3 |
Clé InChI |
GAXJQSWXWFQSNG-UHFFFAOYSA-N |
SMILES |
CSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |
SMILES canonique |
CSCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |
Autres numéros CAS |
85677-78-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



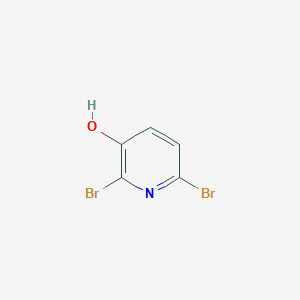
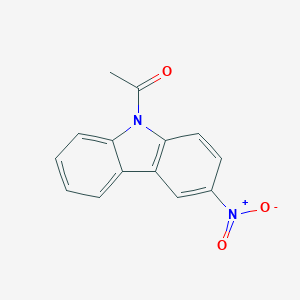
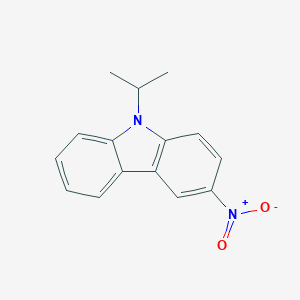
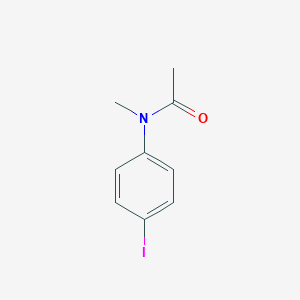
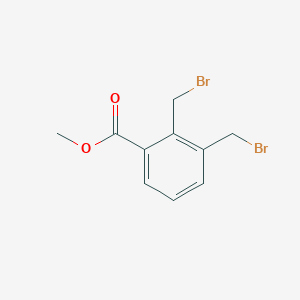
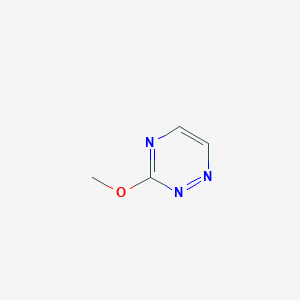
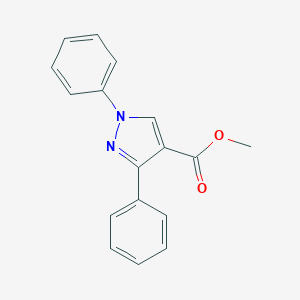
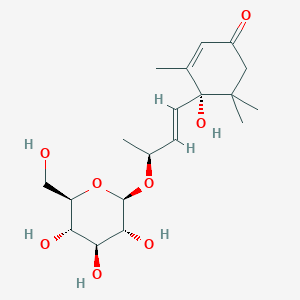
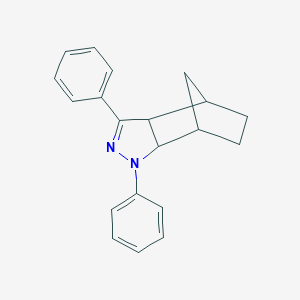
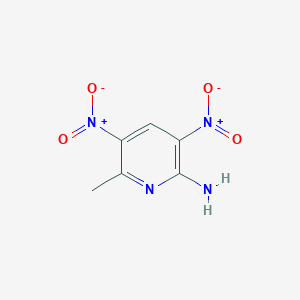
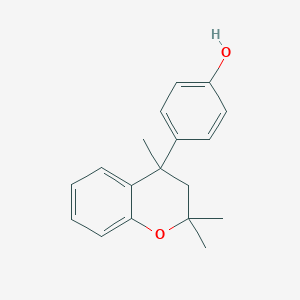
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)
